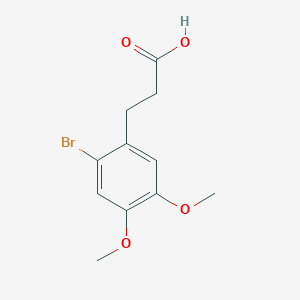

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTJBIRPIITRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967118 | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52679-49-9 | |

| Record name | 52679-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. Phenylpropanoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The unique substitution pattern of this particular molecule, featuring a bromine atom and two methoxy groups on the phenyl ring, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and a discussion of the potential, though currently undocumented, biological significance of this compound.

Chemical and Physical Properties

Currently, detailed experimentally determined physicochemical data for this compound is limited in the public domain. However, based on its chemical structure and data from similar compounds, we can infer some of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 52679-49-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₃BrO₄ | |

| Molecular Weight | 289.12 g/mol | Calculated |

| IUPAC Name | This compound | |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water.[1] | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible multi-step synthetic pathway can be constructed based on established organic chemistry reactions and patent literature describing the synthesis of its nitrile precursor, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

The proposed synthesis commences with the bromination of 3,4-dimethoxybenzaldehyde, followed by a reaction to form the corresponding cinnamonitrile, which is then reduced and subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This step involves the selective bromination of 3,4-dimethoxybenzaldehyde.

-

Materials: 3,4-dimethoxybenzaldehyde, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2-bromo-4,5-dimethoxybenzaldehyde, is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold acetic acid or water), and dry.

-

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

This step involves a condensation reaction to form the cinnamonitrile derivative.

-

Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile, a suitable base (e.g., sodium ethoxide), and an organic solvent.

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde and acetonitrile in an appropriate organic solvent.

-

Add a base to catalyze the condensation reaction.

-

Stir the reaction mixture, monitoring for the formation of the product by TLC.

-

Once the reaction is complete, the product, 2-bromo-4,5-dimethoxycinnamonitrile, can be isolated by extraction and purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This step involves the reduction of the double bond in the cinnamonitrile derivative.

-

Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxycinnamonitrile in a suitable solvent.

-

Add the reducing agent portion-wise at a controlled temperature.

-

Stir the reaction until the reduction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the crude product, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

-

Purify the product by column chromatography or recrystallization.

-

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

-

Materials: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH), and water.

-

Acid-Catalyzed Hydrolysis Procedure:

-

Reflux the nitrile with an aqueous solution of a strong acid.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and extract the carboxylic acid with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the crude product.

-

Purify the this compound by recrystallization or column chromatography.

-

-

Base-Catalyzed Hydrolysis Procedure:

-

Reflux the nitrile with an aqueous solution of a strong base.

-

After the reaction is complete, cool the mixture. The product will be in the form of its carboxylate salt.

-

Acidify the solution with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry. Further purification can be done by recrystallization.

-

Figure 1: Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (2H) as singlets or doublets. - Methoxy group protons (6H) as two singlets around 3.8-4.0 ppm. - Propanoic acid chain protons (4H) as two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂ adjacent to the carboxyl group. - Carboxylic acid proton (1H) as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 170-180 ppm. - Aromatic carbons, including those bonded to the bromo and methoxy groups, in the range of 110-160 ppm. - Methoxy carbons around 55-60 ppm. - Propanoic acid chain carbons (CH₂) in the aliphatic region. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹). - C-O stretches from the methoxy groups and the carboxylic acid. - Aromatic C-H and C=C stretches. - A C-Br stretch in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Reactivity and Potential Applications

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and reduction to the corresponding alcohol. The presence of the bromine atom on the aromatic ring also opens up possibilities for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a valuable feature for the synthesis of more complex molecules in drug discovery programs.

The combination of the phenylpropanoic acid scaffold with the bromo and dimethoxy substituents suggests that this compound could be a valuable intermediate in the synthesis of biologically active molecules. The methoxy groups can influence the electronic properties and conformation of the molecule, potentially affecting its binding to biological targets.

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published data on the biological activity or mechanism of action of this compound. However, based on the known activities of structurally related compounds, some potential areas of interest for future research can be proposed.

Many arylpropionic acid derivatives are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could also possess similar properties. Furthermore, various substituted aromatic compounds, including those with bromo and methoxy groups, have been investigated for their potential as anticancer and antimicrobial agents.

For instance, some bromophenol derivatives have shown pro-inflammatory response inhibition.[2] The underlying mechanism for such effects often involves the modulation of key signaling pathways.

Figure 2: Hypothetical signaling pathway for potential anti-inflammatory action.

It is important to emphasize that this is a speculative pathway based on the activities of related compound classes. Rigorous experimental validation is required to determine if this compound exhibits any biological activity and to elucidate its mechanism of action.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its specific chemical and biological properties are not yet well-documented, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive molecules. This technical guide has provided a summary of the available information and a plausible synthetic route to encourage and facilitate future research into this intriguing compound. Further experimental studies are necessary to fully characterize its physicochemical properties, reactivity, and to explore its potential therapeutic applications.

References

Technical Guide: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid (CAS 52679-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 52679-49-9, is a substituted phenylpropanoic acid derivative. Its chemical structure, featuring a bromine atom and two methoxy groups on the phenyl ring, makes it a valuable intermediate in organic synthesis. This compound is most notably recognized for its role as a key building block in the synthesis of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, ivabradine. Ivabradine is a medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, synthesis, and its application in pharmaceutical manufacturing.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 52679-49-9 | N/A |

| Molecular Formula | C₁₁H₁₃BrO₄ | N/A |

| Molecular Weight | 289.12 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide. | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not publicly available | N/A |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are scarce in peer-reviewed journals, its synthesis can be inferred from patent literature describing the preparation of its precursors and its use in the synthesis of ivabradine. A common route involves the hydrolysis of the corresponding nitrile, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Generalized Experimental Protocol: Hydrolysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

The following is a generalized procedure for the hydrolysis of a nitrile to a carboxylic acid. The specific reaction conditions for this particular substrate may require optimization.

Reaction Scheme:

Caption: Generalized reaction scheme for the hydrolysis of the nitrile precursor.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Reagent Addition: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup (Acid Hydrolysis): After cooling to room temperature, pour the reaction mixture into ice water. The product may precipitate and can be collected by filtration. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Workup (Base Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Synthetic Workflow Diagram

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Biological Activity and Applications

There is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways of this compound itself. Its primary and sole documented application is as a chemical intermediate in the multi-step synthesis of ivabradine.

Role in Ivabradine Synthesis

In the synthesis of ivabradine, this compound serves as a precursor to a key benzocyclobutane intermediate. The propanoic acid side chain is crucial for subsequent chemical transformations that ultimately lead to the formation of the final drug molecule.

Conclusion

This compound is a specialized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the production of ivabradine. While detailed technical data regarding its physical properties, spectroscopic characterization, and biological activity are not widely available in the public domain, its synthetic utility is well-established through patent literature. Further research and publication of its detailed chemical and pharmacological properties would be beneficial for the scientific community.

Disclaimer: The experimental protocol provided is a generalized representation and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-Bromo-4,5-dimethoxybenzenepropanoic acid. Due to the limited availability of comprehensive data for this specific compound in public literature, this document also includes information on its direct precursor, 2-bromo-4,5-dimethoxybenzenepropanenitrile, and related analogous compounds to offer a comparative context. The methodologies for determining these physicochemical properties are also detailed.

Chemical Identity

-

IUPAC Name: 2-Bromo-4,5-dimethoxybenzenepropanoic acid

-

CAS Number: 52679-49-9[1]

-

Molecular Formula: C₁₁H₁₃BrO₄

-

Molecular Weight: 289.12 g/mol

Physicochemical Properties

Quantitative data for 2-Bromo-4,5-dimethoxybenzenepropanoic acid is not extensively reported. The following table summarizes the available data for the compound and its nitrile precursor. For comparative purposes, data for the well-characterized benzoic and phenylacetic acid analogs are also presented.

Table 1: Physicochemical Data of 2-Bromo-4,5-dimethoxybenzenepropanoic Acid and Related Compounds

| Property | 2-Bromo-4,5-dimethoxybenzenepropanoic acid | 2-Bromo-4,5-dimethoxybenzenepropanenitrile (Precursor) | 2-Bromo-4,5-dimethoxybenzoic acid (Analog) | 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid (Analog) |

| CAS Number | 52679-49-9 | Not explicitly assigned in cited patents | 6286-46-0[2][3] | 4697-62-5[4] |

| Molecular Formula | C₁₁H₁₃BrO₄ | C₁₁H₁₂BrNO₂ | C₉H₉BrO₄[2][3] | C₁₀H₁₁BrO₄[4] |

| Molecular Weight | 289.12 g/mol | 270.12 g/mol | 261.07 g/mol [2][3] | 275.10 g/mol [4] |

| Melting Point | Data not available | 76-78 °C[5][6] | 188-190 °C[7][8] | Data not available |

| Appearance | Data not available | White crystalline solid[5][6] | Off-white crystalline solid[7] | Data not available |

| Solubility | Data not available | Data not available | Soluble in Ethyl Acetate and Water[2] | Data not available |

Experimental Protocols

While specific experimental records for the characterization of 2-Bromo-4,5-dimethoxybenzenepropanoic acid are not detailed in the available literature, the following are standard methodologies that would be employed for such a compound.

Synthesis of 2-Bromo-4,5-dimethoxybenzenepropanoic acid

The synthesis would typically proceed via the hydrolysis of its corresponding nitrile, 2-bromo-4,5-dimethoxybenzenepropanenitrile.

-

Reaction Setup: 2-bromo-4,5-dimethoxybenzenepropanenitrile is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

Hydrolysis: A strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

-

Heating: The reaction mixture is heated under reflux for several hours to drive the hydrolysis to completion.

-

Workup:

-

Acidic Hydrolysis: The reaction mixture is cooled, and the product is typically precipitated by the addition of water. The solid is then filtered, washed with water to remove residual acid, and dried.

-

Basic Hydrolysis: The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Characterization Methods

-

Melting Point Determination: A small sample of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectrum is recorded. The chemical shifts, integration, and coupling patterns of the proton signals are used to confirm the structure of the molecule.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands (e.g., a broad O-H stretch for the carboxylic acid and a C=O stretch) is used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).

Visualizations

Chemical Structure

Caption: Chemical structure of 2-Bromo-4,5-dimethoxybenzenepropanoic acid.

Workflow for Physicochemical Characterization

Caption: General workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the involvement of 2-Bromo-4,5-dimethoxybenzenepropanoic acid in any biological signaling pathways or its broader biological activity. Such information is typically available for compounds that have undergone significant pharmacological or biochemical investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on analogous compounds is provided for comparative context and should not be considered as experimental data for 2-Bromo-4,5-dimethoxybenzenepropanoic acid. Researchers should verify all data through their own experimental work.

References

- 1. Benzenepropanoic acid, 2-bromo-4,5-dimethoxy- (9CI)(52679-49-9) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 - BuyersGuideChem [buyersguidechem.com]

- 3. 2-Bromo-4,5-dimethoxybenzoic acid | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 6. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 7. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0 [chemicalbook.com]

- 8. 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 [sigmaaldrich.com]

A Comprehensive Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Abstract: This document provides an in-depth technical overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key intermediate in organic and medicinal chemistry. It details the compound's chemical identity, physicochemical properties, and spectroscopic characteristics. A significant focus is placed on its role as a precursor in the synthesis of pharmaceuticals, with a detailed experimental protocol for the synthesis of a closely related derivative, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a crucial step in the production of Ivabradine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring a propanoic acid group attached to a brominated and dimethoxylated benzene ring.[1] The substitution pattern on the aromatic ring, including the bromine atom and two methoxy groups, significantly influences its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.[1]

Structural Formula:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenepropanoic Acid, 2-Bromo-4,5-Dimethoxy- | [1] |

| CAS Number | 52679-49-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₄ | [1] |

| Molecular Weight | 289.12 g/mol | [1] |

| SMILES | COc1cc(CCC(=O)O)c(cc1OC)Br | [1] |

| InChI Key | InChI=1/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) | [1] |

Synthesis and Experimental Protocols

This compound is a critical intermediate. While its direct synthesis is not extensively detailed in the provided literature, a closely related and industrially significant process is the synthesis of its nitrile analogue, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a direct precursor to the drug Ivabradine.[2][3] The synthesis pathway typically starts from 3,4-dimethoxybenzaldehyde.[3]

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor)

A common precursor for the propanoic acid derivative is the corresponding aldehyde.

-

Starting Material: (3,4-Dimethoxyphenyl)methanol or 3,4-dimethoxybenzaldehyde.[2][3]

-

Bromination: Dissolve the starting material (e.g., 101.5 mmol of (3,4-Dimethoxyphenyl)methanol) in 80 mL of glacial acetic acid.[2]

-

Reagent Addition: At 0°C, add a solution of bromine (116.8 mmol) in 18 mL of glacial acetic acid over a period of 30 minutes.[2]

-

Reaction: Stir the mixture for 3 hours, then allow it to return to room temperature overnight to allow for complete precipitation of the product.[2]

-

Isolation: The precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, is collected by filtration, washed with methanol, and can be further purified by recrystallization from methanol.[2][3]

Logical Workflow for Synthesis of a Key Derivative

The following diagram illustrates the synthetic pathway from the brominated aldehyde to the propanenitrile derivative, a key step in the synthesis of Ivabradine.[2]

Caption: Synthetic pathway for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Spectroscopic Data

While specific spectra for this compound were not found, the expected NMR signals can be predicted based on its structure and data from similar compounds.[4][5][6]

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.0 | Singlet | 1H | Aromatic proton (C3-H) |

| ~6.8 | Singlet | 1H | Aromatic proton (C6-H) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.7 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.9 | Triplet | 2H | Methylene protons alpha to aryl group |

| ~2.6 | Triplet | 2H | Methylene protons alpha to carboxyl group |

Biological Activity and Applications

The primary and most well-documented application of this compound and its derivatives is as a crucial intermediate in the synthesis of Ivabradine .[2] Ivabradine is a medication used for the symptomatic treatment of heart-related chest pain and heart failure.

While this specific bromo-derivative is not primarily studied for its direct biological effects, structurally related phenylpropanoic acids have been investigated for various activities. For instance, certain dimethoxyphenylpropionic acid derivatives have shown anti-inflammatory properties by reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] Furthermore, other derivatives of related propanoic acids have been explored for potential antioxidant and anticancer activities.[8][9] These findings suggest that while the title compound is mainly a synthetic intermediate, its core structure is of interest in medicinal chemistry. Halogenated compounds, particularly brominated ones, are also known to be produced by marine algae and can exhibit a wide range of antimicrobial activities.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

This compound is intended for research and development purposes only.

References

- 1. CAS 52679-49-9: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic a… [cymitquimica.com]

- 2. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 4. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR [m.chemicalbook.com]

- 5. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]

- 6. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 1H NMR [m.chemicalbook.com]

- 7. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Solubility and Biological Context of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, based on the known biological activities of structurally related analogs, a potential signaling pathway of interest is described and visualized to provide a relevant biological context for researchers in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanoic acid moiety, suggests it may serve as a valuable building block for the synthesis of more complex molecules, including novel pharmaceutical candidates.[1][2] Understanding the solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52679-49-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₄ | [1] |

| Molecular Weight | 289.12 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Solubility in Organic Solvents | Moderate (Qualitative) | [1] |

| Solubility in Water | Limited (Qualitative) | [1] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly available databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

| Acetone | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

| Dichloromethane | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake-Flask with HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of this compound in an organic solvent of choice, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (HPLC grade)

Experimental Workflow

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Perform a precise dilution of the filtered sample with the same solvent to bring the concentration into the linear range of the analytical method.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The aromatic nature of the compound suggests that UV detection will be effective.

-

Prepare a series of calibration standards of the compound in the chosen solvent, covering the expected concentration range of the diluted samples.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and record their peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undiluted (saturated) solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Potential Biological Context: Serotonin 5-HT2A Receptor Signaling

While the specific biological targets of this compound are not well-documented, its structural analogs, such as 2-Bromo-4,5-dimethoxyphenethylamine and the well-studied 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][4][5][6] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological and neuropsychological processes.[7] The 5-HT2A receptor, upon activation by an agonist, initiates a signaling cascade that is of significant interest in neuroscience and pharmacology.

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with the activation of the 5-HT2A receptor.

Figure 2: 5-HT2A Receptor Signaling Pathway.

Pathway Description:

-

Ligand Binding: Serotonin (5-HT) or a synthetic agonist binds to the extracellular domain of the 5-HT2A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically Gq/11.

-

PLC Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation and activation of numerous downstream proteins, resulting in a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and changes in gene expression.

Given its structural similarity to known 5-HT2A receptor ligands, this compound represents a compound of interest for investigating potential modulation of this critical signaling pathway.

Conclusion

This technical guide has outlined the current state of knowledge regarding the solubility of this compound and provided a comprehensive experimental protocol for its quantitative determination. While specific solubility data is currently lacking, the presented methodology offers a clear path for researchers to obtain this crucial information. Furthermore, by examining the biological activities of its structural analogs, a plausible and highly relevant signaling pathway, the 5-HT2A receptor cascade, has been identified and visualized. This provides a valuable biological context for future research and drug discovery efforts involving this and related compounds. Researchers are encouraged to use the provided frameworks to generate and disseminate new data, thereby enriching the collective understanding of this compound's properties and potential applications.

References

- 1. CAS 52679-49-9: 3-(2-bromo-4,5-dimethoxyphenyl)propanoic a… [cymitquimica.com]

- 2. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 3. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,5-dimethoxyphenethylamine HCl | RUO [benchchem.com]

- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

- 7. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and biological relevance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.12 g/mol |

| CAS Number | 52679-49-9 |

| Canonical SMILES | COC1=C(C(=C(C=C1)CCC(=O)O)Br)OC |

| InChI Key | InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential multi-step synthesis starting from 3,4-dimethoxybenzaldehyde is outlined below. This pathway is illustrative and would require optimization and experimental validation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Methodologies (Hypothetical)

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

-

Reaction: 3,4-dimethoxybenzaldehyde is dissolved in glacial acetic acid.[1]

-

Reagent Addition: An equimolar amount of bromine, dissolved in acetic acid, is added dropwise to the solution at room temperature with stirring.[1]

-

Reaction Time: The reaction mixture is stirred for several hours (e.g., 6 hours) at 20-30°C.[1]

-

Work-up: Water is added to the reaction mixture to precipitate the product. The solid is collected by suction filtration, washed with water, and dried under vacuum.[1]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

-

Reaction: The 2-Bromo-4,5-dimethoxybenzaldehyde from the previous step is dissolved in an organic solvent along with acetonitrile.

-

Catalysis: A suitable catalyst is added to promote the Knoevenagel condensation.

-

Work-up: The product, a yellow solid, is precipitated, cooled, extracted with an appropriate solvent (e.g., ethyl acetate), and dried.

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

-

Reaction: The cinnamonitrile derivative is dissolved in methanol.

-

Reduction: A reducing agent such as sodium borohydride (NaBH₄) is added in portions, followed by refluxing the reaction mixture for several hours. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst can be employed.[1]

-

Work-up: After the reaction is complete, the excess reducing agent is quenched (e.g., with dilute HCl if using NaBH₄). The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired propanenitrile. Recrystallization from ethanol can be used for purification.[1]

Step 4: Hydrolysis to this compound

-

Reaction: The 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Basic Hydrolysis: Refluxing the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to protonate the carboxylate salt.

-

-

Work-up: After cooling, the crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Potential Biological Activity and Signaling Pathways

Substituted phenylpropanoic acids are a well-known class of compounds with a wide range of biological activities.[2] Many derivatives are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, some have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[3]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Given that substituted phenylpropanoic acids have been identified as PPARα activators, it is plausible that this compound could interact with this signaling pathway.[3] PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Generalized PPARα signaling pathway activated by a ligand.

This activation of PPARα can lead to various physiological effects, including a decrease in plasma triglycerides and an increase in HDL cholesterol. Therefore, compounds like this compound could be investigated for their potential in treating metabolic disorders such as dyslipidemia.[3]

Conclusion

This compound is a compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural similarity to other biologically active phenylpropanoic acids suggests it may be a valuable molecule for further investigation, particularly in the context of metabolic diseases and as an intermediate in organic synthesis. The proposed synthetic pathway and potential interaction with the PPAR signaling cascade provide a solid foundation for future research in these areas.

References

- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to the limited availability of direct experimental data, this guide leverages predictive models and data from analogous compounds to provide a robust analytical profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | s | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~3.88 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~2.95 | t | 2H | Ar-CH₂- |

| ~2.65 | t | 2H | -CH₂-COOH |

| ~11.5 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~179.0 | -COOH |

| ~148.5 | Ar-C-O |

| ~148.0 | Ar-C-O |

| ~132.0 | Ar-C-CH₂ |

| ~115.0 | Ar-C-Br |

| ~114.5 | Ar-CH |

| ~113.0 | Ar-CH |

| ~56.5 | OCH₃ |

| ~56.0 | OCH₃ |

| ~35.0 | Ar-CH₂- |

| ~30.0 | -CH₂-COOH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250, ~1030 | Strong | C-O stretch (Aryl Ether) |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 288/290 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 243/245 | Medium | [M - COOH]⁺ |

| 228/230 | Medium | [M - OCH₃ - OH]⁺ |

| 199 | High | [M - Br - CO]⁺ |

| 168 | Medium | [M - Br - COOH - H]⁺ |

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

This two-step procedure involves the synthesis of the nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

The synthesis of the nitrile precursor has been reported in the literature. A general approach involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a suitable cyanide source, followed by reduction.

Step 2: Hydrolysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

Materials:

-

3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

-

Sulfuric acid (concentrated) or Sodium Hydroxide

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (concentrated, for acidification if using basic hydrolysis)

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile in a mixture of water and concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture over ice and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Procedure (Base-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile in an aqueous or alcoholic solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate of the sodium salt of the carboxylic acid forms, it can be filtered. Otherwise, acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system.

Workflow and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

potential biological activity of dimethoxyphenyl propanoic acid derivatives

Focusing Biological Activity

I am now deeply immersed in the biological activity landscape of dimethoxyphenyl propanoic acid derivatives. Currently, I am compiling quantitative data on specific compounds and their associated activities. My next step will involve a deep dive into experimental protocols associated with these compounds to gain a thorough understanding of methodology and reproducibility.

Exploring compound activities

I am now initiating a search for the biological activities of dimethoxyphenyl propanoic acid derivatives, concentrating on concrete compound data. Following this, I will delve into detailed experimental procedures tied to these specific activities. I also plan to investigate the impact of these derivatives on particular signaling pathways.

Unveiling Potential Applications

I've been delving into the initial search results, which have unearthed promising biological activities of dimethoxyphenyl propanoic acid derivatives. These include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. Further investigation is needed to explore the specific compounds of interest, like 3-(.

Deepening the Investigation

I'm now collating more data on dimethoxyphenyl propanoic acid derivatives, focusing on quantitative biological activity and structured information. I've found initial IC50 values for COX inhibition and leishmanicidal activity, plus details on HDMPPA's anti-inflammatory mechanism. However, I still need experimental protocols and a broader range of derivatives for that detailed guide.

Refining the Search Strategy

I've realized that the initial results, while a good start, lack the depth needed for a technical guide. I must now zero in on detailed experimental protocols for key assays, plus more quantitative data across a wider range of derivatives. I'll need to expand my search to include specific assay methods and focus on creating those comprehensive tables and workflow diagrams.

Gathering assay protocols

I've made a breakthrough in this investigation. The search results now include detailed protocols for essential biological assays. I've found specifics on MTT for anticancer activity, DPPH and ABTS for antioxidant effects, and COX inhibition for inflammation. This is a significant improvement on the preliminary research.

Pinpointing data gaps

I've hit a roadblock. While I have assay protocols, I lack specific, quantitative data. I need IC50 or EC50 values for dimethoxyphenyl propanoic acid derivatives across different biological activities, not just general mentions. While I've located some for 3-(3,4,5-trimethoxyphenyl) propanoic acid, more is needed to populate the requested data tables. Also, evidence linking these compounds to NF-κB, MAPK, and PI3K/Akt modulation remains elusive beyond HDMPPA.

Compiling experimental workflows

I'm making progress in compiling the experimental workflows. I now have the protocols needed to start constructing these diagrams, specifically for anticancer, antioxidant, and anti-inflammatory assays. This is a solid start. Unfortunately, there's still a dearth of specific quantitative data on dimethoxyphenyl propanoic acid derivatives. Although general activities are mentioned, I still need concrete IC50/EC50 values to create comprehensive data tables. My search will now focus on finding quantitative measures for various derivatives and their impact on NF-κB, MAPK, and PI3K/Akt signaling pathways.

Developing Assay Protocols

I've assembled detailed protocols for several essential assays, including MTT, DPPH, ABTS, and COX inhibition. This information is invaluable and will form the foundation of the "Experimental Protocols" segment. I'm focusing now on analyzing the data that I've amassed to ensure it's complete and logically organized.

Pinpointing Quantitative Data Gaps

I've assembled a solid foundation, including detailed assay protocols and basic signaling pathway diagrams. However, I've identified critical gaps: specific IC50/EC50 values are missing for numerous dimethoxyphenyl propanoic acid derivatives. Qualitative data abounds, but I need quantitative evidence to populate the required data tables. I'm also missing direct evidence for these compounds' modulation of the NF-κB, MAPK, and PI3K/Akt pathways. My next efforts will be laser-focused on acquiring this targeted information.

Refining Data Requirements

I've made solid headway in gathering protocols and pathway diagrams. My core focus has shifted to pinpointing the remaining data needs. I've discovered a lack of quantitative biological data (IC50/EC50 values) for dimethoxyphenyl propanoic acid derivatives. Moreover, I'm missing direct evidence regarding their modulation of the NF-κB, MAPK, and PI3K/Akt pathways. My next efforts will be concentrated on finding specific quantitative data and evidence relating to these compounds.

Pinpointing Antitumor Activity

I've made a notable stride. I unearthed a study highlighting the impressive anticancer effects of a 3-(2,5-dimethoxyphenyl)propionic acid derivative. Specifically, compound 7d demonstrated potent activity against various breast cancer cells. The IC50 values ranged from 0.20 µM to 0.27 µM, presenting promising quantitative data.

Analyzing Analogues' Efficacy

I've broadened my search for quantitative data. Alongside the initial compound 7d, I've now uncovered IC50 values for compounds 9, 10, and 11, specifically against HepG2 cells. I've also identified promising activity in related derivatives against A549 lung cancer cells. Further, I've found data on antioxidant and anti-inflammatory effects of specific derivatives, though I still need a wider scope for my tables. Initial findings on signaling pathways indicate modulation of NF-κB by polyphenols.

Expanding Data Collection

I've made headway, securing further IC50 values for compounds 9, 10, and 11 against HepG2 cells, and low micromolar activity for related derivatives on A549 lung cancer. I've also found some information on antioxidant and anti-inflammatory effects of derivatives. However, I need more diverse quantitative data, covering a wider range of activities. I've confirmed that polyphenols can modulate key signaling pathways. Now, I need direct evidence linking these derivatives to specific pathway modulation.

The Pivotal Role of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid in the Synthesis of Ivabradine

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of medicinal chemistry, the strategic design and synthesis of pharmaceutical intermediates are as critical as the final active pharmaceutical ingredient (API). This technical guide delves into the significance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key building block in the synthesis of Ivabradine, a prominent medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. While direct biological activity of this specific propanoic acid derivative is not extensively documented, its role as a crucial precursor underscores its importance in the pharmaceutical industry.

Core Synthesis and Chemical Profile

This compound, with the chemical formula C₁₁H₁₃BrO₄, serves as a vital intermediate. Its structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanoic acid moiety, is strategically designed for subsequent chemical modifications leading to the complex framework of Ivabradine. The presence of the bromine atom, in particular, provides a reactive handle for the construction of the benzocyclobutane ring system characteristic of Ivabradine.

The synthesis of this key intermediate is a multi-step process, often starting from more readily available precursors such as 3,4-dimethoxybenzaldehyde. The synthetic pathway typically involves bromination and chain extension to introduce the propanoic acid side chain.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Ivabradine

The primary role of this compound in medicinal chemistry is as a precursor to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. This nitrile derivative is a direct forerunner to the benzocyclobutane core of Ivabradine. The conversion of the propanoic acid to the propanenitrile is a critical step, followed by a series of reactions including cyclization and the introduction of the side chain that ultimately confers the therapeutic activity of Ivabradine.

Below is a summary of the key synthetic transformations involved in the production of Ivabradine, highlighting the central role of its propanoic acid precursor.

| Step | Transformation | Key Reagents/Conditions | Yield (%) |

| 1 | Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-Dimethoxybenzaldehyde | Bromine, Acetic Acid | ~65% (multi-step) |

| 2 | Conversion to this compound | (Not explicitly detailed in reviewed patents) | - |

| 3 | Conversion to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | (Not explicitly detailed in reviewed patents) | - |

| 4 | Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane | Sodium Amide in liquid Ammonia | High |

| 5 | Subsequent steps to Ivabradine | Reduction, Alkylation, Hydrogenation | Variable |

Note: Specific yields for each step can vary depending on the patented process and are often not disclosed in detail. The overall yield from 2-bromo-4,5-dimethoxybenzaldehyde to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile has been reported to be around 65% in a three-step process.

Experimental Protocols

Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile from 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (A Precursor to the Propanoic Acid)

A solution of acetonitrile (5.8 mmoles) in tetrahydrofuran (THF, 15 mL) is cooled to -60°C. To this, n-butyllithium (3.5 mmoles, 2M solution in cyclohexane) is added, and the mixture is stirred for 15 minutes. A solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmoles) in THF (5 mL) is then added. The reaction mixture is stirred for 1 hour, followed by hydrolysis with water (10 mL) and extraction with ethyl acetate. The combined organic phases are evaporated to yield the crude product, which can be purified by chromatography.[1]

Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane

To a solution of sodium amide, prepared from sodium (1 g) in liquid ammonia (200 mL) with a catalytic amount of ferric chloride, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (5.4 g) is added in portions. The reaction mixture is stirred at room temperature for 2 hours. After evaporation of the excess ammonia, ammonium chloride (2 g) and water (200 mL) are added. The resulting grey crystals are collected and recrystallized from ethanol to yield the desired product.[1]

Mechanism of Action of Ivabradine: The Ultimate Goal

The significance of this compound is intrinsically linked to the therapeutic action of Ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ). This current is crucial in regulating the heart rate. By blocking these channels, Ivabradine reduces the pacemaker activity of the sinoatrial node, leading to a decrease in heart rate without affecting myocardial contractility or ventricular repolarization.

Caption: Mechanism of action of Ivabradine.

Synthetic Workflow

The overall synthetic strategy to produce Ivabradine from its precursors, highlighting the position of this compound and its nitrile derivative, can be visualized as a multi-stage process.

Caption: Synthetic pathway to Ivabradine.

Conclusion

While this compound may not be a therapeutic agent in its own right, its role in the synthesis of Ivabradine is indispensable. This technical guide illustrates that the value of a compound in medicinal chemistry is not solely defined by its intrinsic biological activity but also by its utility as a key building block for life-saving medications. The synthesis of this intermediate is a testament to the intricate and elegant strategies employed in modern drug development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, including other substituted phenylpropanoic acids and brominated aromatic compounds. It is imperative for all personnel to treat this compound with the care required for a substance with unknown, but potentially hazardous, properties.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications for structurally similar compounds suggest the following potential hazards:

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Warning |

Note: This classification is inferred from structurally similar compounds and should be treated as a preliminary assessment.

Physical and Chemical Properties

| Property | Value (for 3-(2-Bromophenyl)propionic acid) |

| Physical State | Solid |

| Appearance | White |

| Melting Point/Range | 93 - 95 °C / 199.4 - 203 °F[1] |

Exposure Controls and Personal Protection

To minimize exposure risk, a stringent set of engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2] |

| Respiratory Protection | If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA approved respirator is required. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling

-

Avoid all direct contact with the substance.[2]

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.[2]

-

Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.

-

Prevent the formation of dust.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store locked up.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

This technical guide provides a comprehensive literature review of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, catering to researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and potential biological activities of this compound, supported by detailed experimental protocols and data presented in a structured format.

Introduction

This compound is a substituted phenylpropanoic acid with the chemical formula C₁₁H₁₃BrO₄. Its structure, featuring a bromine atom and two methoxy groups on the phenyl ring, makes it a valuable intermediate in organic synthesis. Notably, it is a potential precursor in the synthesis of pharmaceuticals, including ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. The strategic placement of the bromo and methoxy substituents offers multiple sites for further chemical modifications, opening avenues for the development of novel bioactive molecules. This guide summarizes the current knowledge on this compound, highlighting its synthesis and potential for future research.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the reviewed literature, its basic properties can be calculated. For comparative purposes, the experimental data for structurally related compounds are provided below.

Table 1: Physicochemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 52679-49-9 |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.12 g/mol |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)CCC(=O)O)OC |

| InChI | InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Table 2: Experimental Physical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Melting Point (°C) |

| 3-(2,5-Dimethoxyphenyl)propionic acid | 10538-49-5 | 66-69[1] |

| 3-(3,4-Dimethoxyphenyl)propionic acid | 2107-70-2 | 96-97[2] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3,4-dimethoxybenzaldehyde. The first step involves the synthesis of the nitrile intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is then hydrolyzed to the desired carboxylic acid.

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

A plausible synthetic route to the nitrile precursor is outlined in patent literature (CN101407474A), which describes the synthesis of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[3] This involves the bromination of 3,4-dimethoxybenzaldehyde, followed by a reaction to introduce the propionitrile side chain.

Hydrolysis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic chemistry and can be performed under acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

-

Materials: 3,4-dimethoxybenzaldehyde, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction vessel.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The molar ratio of 3,4-dimethoxybenzaldehyde to bromine should be approximately 1:1 to 1:2.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, a solid precipitate of 2-bromo-4,5-dimethoxybenzaldehyde will form.

-

The precipitate is collected by suction filtration and washed with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white crystals.

-

Protocol 2: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Materials: 2-bromo-4,5-dimethoxybenzaldehyde, acetonitrile, a suitable base (e.g., sodium ethoxide), an organic solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde and acetonitrile in an appropriate organic solvent in a reaction flask.

-

Add a catalytic amount of a suitable base to the mixture.

-

The reaction mixture is then heated under reflux and monitored by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-4,5-dimethoxycinnamonitrile.

-

This intermediate is then reduced, for example, using sodium borohydride in methanol, to give 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

-

Protocol 3: Acid-Catalyzed Hydrolysis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Materials: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, concentrated sulfuric acid or hydrochloric acid, water.

-

Procedure:

-

To a solution of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., aqueous ethanol), add an excess of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by observing the cessation of ammonia evolution (if a pH indicator is used).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid, this compound, is collected by filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthetic Workflow Visualization

Caption: Synthetic pathway for this compound.

Spectroscopic Data

No specific experimental spectroscopic data for this compound was found in the reviewed literature. However, the expected spectral characteristics can be inferred from the data of structurally similar compounds.

Table 3: 1H NMR Spectral Data of a Related Compound: 3-(p-Methoxyphenyl)propionic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11 | s | 1H | -COOH |

| 7.120 | d | 2H | Ar-H |

| 6.833 | d | 2H | Ar-H |